A Technical Guide to the Physicochemical Characterization of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid
A Technical Guide to the Physicochemical Characterization of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid
Abstract: The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, serving as a key pharmacophore in numerous bioactive compounds.[1][2][3] Specifically, molecules bearing the 1,3,4-trisubstituted pyrazole motif are of significant interest for their potential as enzyme inhibitors and functional materials. This guide provides a comprehensive framework for the determination and interpretation of the core physical properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Given the limited availability of consolidated experimental data for this specific molecule in public literature, this document establishes a robust methodological approach, utilizing data from closely-related, well-characterized analogs to illustrate foundational principles. The protocols and insights herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to conduct a thorough physicochemical evaluation, a critical step for any application, from synthesis and formulation to predicting pharmacokinetic behavior.
Molecular Structure and Computational Analysis
A molecule's physical properties are a direct manifestation of its structure. Understanding the arrangement of atoms and functional groups allows for the prediction of its behavior in various environments.
Core Molecular Features
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid possesses a unique combination of functional groups that dictate its chemical personality:
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Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity contributes to the molecule's planarity and thermal stability.[4]
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N1-Methyl Group: This substitution prevents tautomerization and provides a fixed point of attachment, influencing crystal packing and solubility.
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C3-Phenyl Group: A bulky, hydrophobic substituent that increases the molecule's lipophilicity and potential for π-π stacking interactions, which can significantly impact melting point and solubility.
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C4-Carboxylic Acid: The primary acidic functional group, it is a hydrogen bond donor and acceptor. Its ability to ionize makes the molecule's solubility highly pH-dependent.
Caption: General experimental workflow for characterization.
A common synthetic route involves the cyclocondensation of a phenyl-substituted β-ketoester with methylhydrazine. [1]Post-synthesis, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) is critical to remove unreacted starting materials and byproducts, ensuring that the measured properties are intrinsic to the compound itself.
Experimental Determination of Core Physical Properties
Melting Point (MP)
Causality & Importance: The melting point is a fundamental thermodynamic property that reflects the strength of the intermolecular forces in the crystal lattice. For a pure crystalline solid, it occurs over a narrow range. A broad melting range is a classic indicator of impurity.
Protocol: Capillary Melting Point Determination
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Calibration: Verify the accuracy of the melting point apparatus using certified standards (e.g., benzoic acid, caffeine).
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Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in the apparatus. Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Table 2: Melting Points of Related Pyrazole Carboxylic Acids
| Compound | Melting Point (°C) | Rationale for Difference |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 203 - 208 [4][5] | Forms strong hydrogen bonds; lower molecular weight. |
| 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | Expected > 210 | Increased molecular weight and potential for π-π stacking from the phenyl group should increase lattice energy, leading to a higher melting point. |
Aqueous Solubility
Causality & Importance: Solubility, particularly in aqueous media, is a critical parameter for drug development, directly influencing bioavailability and formulation strategies. As an ionizable compound, its solubility is expected to be highly dependent on pH.
Protocol: Equilibrium Shake-Flask Solubility
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Media Preparation: Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Ensure a visible amount of undissolved solid remains.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Sample Processing: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
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Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Expected Behavior: Solubility will be lowest at low pH, where the carboxylic acid is fully protonated and uncharged. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate anion, and solubility will rise sharply.
Acidity Constant (pKa)
Causality & Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is arguably the most important physicochemical parameter for predicting a drug's behavior in the body, as the charge state affects everything from absorption across membranes to binding with its target protein.
Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial solubility).
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Titration Setup: Use a calibrated pH electrode and an autoburette. Gently bubble nitrogen gas through the solution to remove dissolved CO₂.
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Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software can be used to calculate a more precise value from the titration curve.
Spectroscopic and Structural Confirmation
Spectroscopic analysis provides irrefutable confirmation of the molecular structure synthesized.
Table 3: Key Spectroscopic Data for Structural Verification
| Technique | Purpose | Expected Key Signals | Analog Data Reference |
|---|---|---|---|
| ¹H NMR | Confirms proton framework | Singlet for pyrazole C5-H; singlet for N-CH₃; multiplets for phenyl protons; broad singlet for COOH proton. | Spectral data for related pyrazoles are available for comparison. [6][7] |
| ¹³C NMR | Confirms carbon backbone | Signals for pyrazole ring carbons, methyl carbon, phenyl carbons, and a downfield signal for the carbonyl carbon. | Available in chemical databases for similar structures. |
| Mass Spec (MS) | Confirms molecular weight | A prominent ion peak corresponding to [M+H]⁺ at m/z 203.21. | The related 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid shows an [M+H]⁺ at m/z 203. [8] |
| Infrared (IR) | Identifies functional groups | Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700 cm⁻¹); aromatic C=C stretches (~1600, 1450 cm⁻¹). | IR data for pyrazole derivatives show characteristic peaks in these regions. [6]|
Conclusion
References
- Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- The Royal Society of Chemistry. Contents.
- LookChem. Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.
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PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
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MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
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ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]
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- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
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